A Comprehensive Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine
A Comprehensive Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine
CAS Number: 34552-16-4
This technical guide provides an in-depth overview of 2-Bromo-3-fluoro-5-methylpyridine, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the compound's physicochemical properties, a representative synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions.
Compound Properties and Identification
2-Bromo-3-fluoro-5-methylpyridine is a halogenated pyridine derivative valued for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization, making it a valuable precursor in the development of novel pharmaceutical and agrochemical agents.[1]
Table 1: Physicochemical Properties of 2-Bromo-3-fluoro-5-methylpyridine
| Property | Value | Source |
| CAS Number | 34552-16-4 | PubChem[2] |
| Molecular Formula | C₆H₅BrFN | PubChem[2] |
| Molecular Weight | 190.01 g/mol | PubChem[2] |
| Appearance | White crystalline powder | ChemicalBook[1] |
| Boiling Point | 205.4±35.0 °C (Predicted) | ChemicalBook[3] |
| Melting Point | 60-63°C | Echemi[4] |
| Density | ~1.6 g/cm³ | ChemicalBook[1] |
| Flash Point | 78.0±25.9 °C (Predicted) | Echemi[4] |
| Refractive Index | 1.530 (Predicted) | ChemicalBook[1] |
Table 2: Spectroscopic Data of a Structurally Similar Compound (2-Bromo-4-fluoro-5-methylpyridine)
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.1 | d | H-6 | |
| ~7.2 | d | H-3 | |
| ~2.3 | s | -CH₃ | |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment | |
| ~158 (d, J ≈ 240 Hz) | C-4 | ||
| ~150 (d, J ≈ 15 Hz) | C-2 | ||
| ~148 | C-6 | ||
| ~125 (d, J ≈ 20 Hz) | C-5 | ||
| ~120 (d, J ≈ 5 Hz) | C-3 | ||
| ~17 | -CH₃ |
Source: Benchchem[5]
Synthesis Pathway
A plausible synthetic route to 2-Bromo-3-fluoro-5-methylpyridine can be adapted from procedures for analogous fluorinated pyridines. A common method involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-3-fluoro-5-methylpyridine is not widely published, a general procedure can be inferred from patent literature for similar compounds.[6][7] The following is a representative protocol for a key application of this compound: the Suzuki-Miyaura cross-coupling reaction.[8]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of 2-Bromo-3-fluoro-5-methylpyridine with an arylboronic acid.
Materials:
-
2-Bromo-3-fluoro-5-methylpyridine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 1.5 - 2.5 equivalents)
-
Solvent (e.g., 1,4-dioxane and water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add 2-Bromo-3-fluoro-5-methylpyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 85-95 °C with stirring for 15-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and dilute the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Experimental Workflow and Reaction Mechanism
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines, such as 2-Bromo-3-fluoro-5-methylpyridine, are crucial intermediates in the synthesis of biologically active molecules. The pyridine scaffold is a common motif in many approved drugs, and the presence of bromine and fluorine atoms provides handles for further chemical modification. The bromine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. The fluorine atom can enhance the metabolic stability and bioavailability of the final compound, which are desirable properties in drug candidates.[1]
Safety Information
2-Bromo-3-fluoro-5-methylpyridine is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Statements for 2-Bromo-3-fluoro-5-methylpyridine
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Source: Sigma-Aldrich
References
- 1. innospk.com [innospk.com]
- 2. 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-bromo-3-methylpyridine CAS#: 29312-98-9 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
